Didesmethyl Erlotinib Hydrochloride Salt

Descripción

BenchChem offers high-quality Didesmethyl Erlotinib Hydrochloride Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Didesmethyl Erlotinib Hydrochloride Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

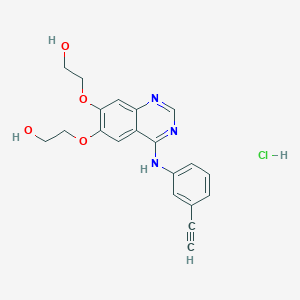

IUPAC Name |

2-[4-(3-ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4.ClH/c1-2-14-4-3-5-15(10-14)23-20-16-11-18(26-8-6-24)19(27-9-7-25)12-17(16)21-13-22-20;/h1,3-5,10-13,24-25H,6-9H2,(H,21,22,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXTVYBENQCZOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCO)OCCO.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596529 |

Source

|

| Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183320-12-9 |

Source

|

| Record name | 2,2'-{[4-(3-Ethynylanilino)quinazoline-6,7-diyl]bis(oxy)}di(ethan-1-ol)--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Didesmethyl Erlotinib Hydrochloride Salt

Executive Summary

Didesmethyl Erlotinib, also known as OSI-420, is the principal active metabolite of Erlotinib (marketed as Tarceva®), a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1][2]. While Erlotinib is the administered drug, its therapeutic efficacy is significantly mediated by its conversion to Didesmethyl Erlotinib within the body[3]. This guide provides a comprehensive technical overview of the molecular mechanism of action of Didesmethyl Erlotinib, designed for researchers, scientists, and professionals in drug development. We will explore its direct interaction with EGFR, the subsequent impact on intracellular signaling cascades, and the ultimate cellular consequences. Furthermore, this guide furnishes detailed, field-proven experimental protocols for characterizing this mechanism of action, ensuring a blend of theoretical knowledge and practical application.

The Central Role of the EGFR Signaling Axis in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase belonging to the ErbB family[4]. In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain[5]. This phosphorylation event creates docking sites for various adaptor proteins, triggering a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are fundamental regulators of critical cellular processes like proliferation, differentiation, survival, and migration[5][6].

In numerous malignancies, particularly non-small cell lung cancer (NSCLC), glioblastomas, and epithelial tumors of the head and neck, EGFR signaling is dysregulated[7][8]. This dysregulation often arises from EGFR gene mutations, leading to ligand-independent, constitutive activation of the kinase and uncontrolled cell growth[7][9]. Consequently, EGFR has emerged as a pivotal therapeutic target in oncology[10]. Erlotinib was developed as a small molecule inhibitor to target this aberrant signaling, and its clinical activity is intrinsically linked to its metabolic product, Didesmethyl Erlotinib[3][11][12].

Core Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for Didesmethyl Erlotinib, mirroring its parent compound, is the reversible inhibition of the EGFR tyrosine kinase domain[13].

Direct Target Engagement

Didesmethyl Erlotinib functions as an ATP-competitive inhibitor. It selectively binds to the ATP-binding pocket within the intracellular kinase domain of EGFR[13][14]. This binding action physically obstructs the native ATP substrate from accessing the catalytic site. By preventing ATP binding, Didesmethyl Erlotinib effectively blocks the initial and critical step of autophosphorylation, thereby shutting down the receptor's kinase activity and halting the initiation of downstream signaling cascades[13]. This inhibitory action is potent against both wild-type and activating mutant forms of EGFR commonly found in cancers[7].

Figure 2. Inhibition of EGFR and downstream signaling pathways by Didesmethyl Erlotinib.

Experimental Validation: Protocols & Workflows

Validating the mechanism of action of a kinase inhibitor like Didesmethyl Erlotinib requires a multi-faceted approach, combining biochemical assays with cell-based functional studies.

Protocol: In Vitro EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of Didesmethyl Erlotinib to inhibit the enzymatic activity of purified EGFR. It is the primary method for determining the IC50 value.

Principle: A recombinant EGFR kinase enzyme is incubated with a specific peptide substrate, ATP, and varying concentrations of the inhibitor. The amount of phosphorylated substrate is quantified, typically via luminescence or fluorescence, which is inversely proportional to the inhibitor's activity.[8][15]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[15] Prepare serial dilutions of Didesmethyl Erlotinib Hydrochloride Salt in DMSO, followed by a final dilution in kinase buffer.

-

Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor.

-

Enzyme Addition: Add 2 µL of recombinant human EGFR enzyme diluted in kinase buffer.

-

Substrate Initiation: Add 2 µL of a mix containing the polypeptide substrate and ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

-

Signal Generation: Add 5 µL of a detection reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[15]

-

Luminescence Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Data Acquisition: Read luminescence on a plate reader.

-

Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Protocol: Western Blot Analysis of EGFR Phosphorylation

This cell-based assay confirms that Didesmethyl Erlotinib inhibits EGFR activity within a cellular context by measuring the phosphorylation status of the receptor.

Principle: EGFR-expressing cancer cells are treated with the inhibitor, then lysed. The proteins are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phosphorylated EGFR (p-EGFR) and total EGFR.[16][17][18] A decrease in the p-EGFR/total EGFR ratio indicates target engagement and inhibition.[16]

Step-by-Step Methodology:

-

Cell Culture & Treatment: Plate EGFR-dependent cancer cells (e.g., A431, HCC827) and grow to 70-80% confluency. Starve cells of serum overnight, then treat with various concentrations of Didesmethyl Erlotinib for 1-2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation & Electrophoresis: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[16] Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-EGFR (e.g., p-Tyr1068).

-

Secondary Antibody: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the bands using a digital imager.

-

-

Stripping and Reprobing: Strip the membrane of the first set of antibodies and re-probe with an antibody for total EGFR to ensure equal protein loading.[16] A loading control like GAPDH should also be used.[19]

-

Densitometry Analysis: Quantify the band intensities for p-EGFR and total EGFR. Calculate the ratio of p-EGFR to total EGFR for each treatment condition to determine the extent of inhibition.

Sources

- 1. Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and safety of erlotinib and its metabolite OSI-420 in infants and children with primary brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. news-medical.net [news-medical.net]

- 10. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. diva-portal.org [diva-portal.org]

- 14. researchgate.net [researchgate.net]

- 15. promega.com [promega.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

In Vitro Activity of Didesmethyl Erlotinib: A Technical Guide for Researchers

Introduction: Beyond the Parent Compound - The Significance of Didesmethyl Erlotinib

Erlotinib, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) and other malignancies. Its clinical efficacy is intrinsically linked to the presence of activating mutations within the EGFR gene.[1] However, the in vivo journey of Erlotinib is not a solitary one. Upon administration, it undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 isoform CYP3A4, leading to the formation of several metabolites.[2] Among these, Didesmethyl Erlotinib, also known as OSI-420, stands out as a principal and pharmacologically active metabolite.[3]

Understanding the in vitro activity of Didesmethyl Erlotinib is paramount for a comprehensive grasp of Erlotinib's overall therapeutic effect and for elucidating potential mechanisms of inter-individual variability in patient response. This technical guide provides an in-depth exploration of the in vitro characterization of Didesmethyl Erlotinib, offering researchers the foundational knowledge and practical methodologies to investigate its biological activity. We will delve into its mechanism of action, present established protocols for assessing its potency, and discuss the interpretation of in vitro data in the context of drug development.

Below is a representation of the metabolic conversion of Erlotinib to its active metabolite, Didesmethyl Erlotinib (OSI-420).

Caption: Metabolic pathway of Erlotinib to Didesmethyl Erlotinib.

Mechanism of Action: Targeting the EGFR Signaling Cascade

Both Erlotinib and its active metabolite, Didesmethyl Erlotinib, exert their therapeutic effects by targeting the intracellular tyrosine kinase domain of EGFR. By competitively binding to the ATP-binding pocket of the EGFR kinase domain, they prevent the autophosphorylation and activation of the receptor.[4] This blockade of EGFR activation, in turn, inhibits the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[1]

The primary signaling cascades affected include:

-

The Ras-Raf-MEK-ERK Pathway: This pathway is a central regulator of cell proliferation.

-

The PI3K-Akt-mTOR Pathway: This cascade plays a critical role in cell survival and apoptosis resistance.

The following diagram illustrates the EGFR signaling pathway and the inhibitory action of Erlotinib and its active metabolites.

Caption: Inhibition of the EGFR signaling pathway by Didesmethyl Erlotinib.

In Vitro Activity Assessment: A Methodological Framework

A robust in vitro assessment of Didesmethyl Erlotinib's activity is crucial for understanding its contribution to the overall efficacy of Erlotinib. This involves a multi-pronged approach utilizing cell-based assays to measure anti-proliferative effects and biochemical assays to quantify direct enzyme inhibition.

I. Cell Proliferation Assays

These assays are fundamental to determining the cytotoxic and cytostatic effects of a compound on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

A. Sulforhodamine B (SRB) Assay Protocol

-

Cell Seeding: Plate cancer cells (e.g., A549, PC-9, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of Didesmethyl Erlotinib and Erlotinib (as a comparator) for 72 hours. Include a vehicle control (e.g., DMSO).

-

Cell Fixation: Gently aspirate the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with deionized water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB with 10 mM Tris base solution.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values using non-linear regression analysis.

B. MTT Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the SRB assay.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm.

-

Data Analysis: Calculate cell viability and IC50 values.

II. EGFR Kinase Activity Assay

This biochemical assay directly measures the inhibitory effect of Didesmethyl Erlotinib on the enzymatic activity of the EGFR tyrosine kinase.

Protocol:

-

Reaction Setup: In a 96-well plate, combine recombinant human EGFR enzyme, a specific substrate (e.g., poly(Glu, Tyr) 4:1), and varying concentrations of Didesmethyl Erlotinib or Erlotinib in a kinase buffer.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a fluorescence/luminescence-based assay that measures ATP consumption.

-

Data Analysis: Determine the IC50 value for EGFR kinase inhibition.

III. Western Blotting for Downstream Signaling

This technique is used to assess the effect of Didesmethyl Erlotinib on the phosphorylation status of key proteins in the EGFR signaling pathway.

Protocol:

-

Cell Lysis: Treat cancer cells with Didesmethyl Erlotinib or Erlotinib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total EGFR, Akt, and ERK.

-

Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

The following diagram outlines the general experimental workflow for assessing the in vitro activity of Didesmethyl Erlotinib.

Sources

- 1. Comparison of Erlotinib vs. Osimertinib for Advanced or Metastatic EGFR Mutation-Positive Non-Small-Cell Lung Cancer Without Prior Treatment: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Disposition of Erlotinib and Its Metabolite OSI420 in a Patient with High Bilirubin Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

An In-Depth Technical Guide to the Didesmethyl Erlotinib EGFR Inhibition Assay

This guide provides a comprehensive technical overview of the methodologies used to assess the inhibitory activity of Didesmethyl Erlotinib, the primary active metabolite of Erlotinib, against the Epidermal Growth Factor Receptor (EGFR). It is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.

Introduction: The Significance of Didesmethyl Erlotinib in EGFR-Targeted Therapy

Erlotinib (marketed as Tarceva®) is a cornerstone in the treatment of specific cancers, notably non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] It functions as a reversible tyrosine kinase inhibitor (TKI) that targets the EGFR.[2] The epidermal growth factor receptor is a transmembrane glycoprotein whose signaling pathway plays a critical role in cellular proliferation, differentiation, and survival.[3] Dysregulation of this pathway through overexpression or activating mutations is a well-established driver of tumorigenesis in many cancers.[4][5]

Erlotinib's mechanism of action involves competing with adenosine triphosphate (ATP) at the catalytic site of the EGFR tyrosine kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling cascades.[][7] However, the parent drug is not the sole active agent. Erlotinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into several metabolites.[1][] Among these, Didesmethyl Erlotinib (also known as OSI-420) is a significant, pharmacologically active metabolite.[8] Assessing the inhibitory potential of this specific metabolite is crucial for a complete understanding of Erlotinib's overall therapeutic efficacy and pharmacokinetic/pharmacodynamic (PK/PD) profile.

This guide details two robust, validated assay systems for quantifying the EGFR inhibitory activity of Didesmethyl Erlotinib: a direct, cell-free biochemical assay and a physiologically relevant cell-based phosphorylation assay.

The EGFR Signaling Pathway: A Prime Oncogenic Target

Understanding the EGFR signaling cascade is fundamental to designing and interpreting any inhibition assay. Ligand binding (e.g., EGF) to the extracellular domain of EGFR induces receptor dimerization, which in turn activates the intracellular tyrosine kinase domain.[3][9] This activation leads to autophosphorylation of specific tyrosine residues on the receptor's C-terminal tail. These phosphorylated sites serve as docking platforms for various adaptor proteins and enzymes, initiating multiple downstream signaling pathways that collectively drive cell proliferation and survival.[10][11]

Figure 1: Simplified EGFR signaling pathway and the point of inhibition by Didesmethyl Erlotinib.

Method 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

The biochemical assay provides a direct, quantitative measure of an inhibitor's ability to block the enzymatic activity of purified EGFR in a cell-free system. This approach is ideal for determining intrinsic potency (e.g., IC50) without confounding factors like cell membrane permeability. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[3][12]

Scientific Rationale

The assay is a two-step process. First, the EGFR kinase reaction is performed, where the enzyme phosphorylates a substrate using ATP, generating ADP. In the second step, the remaining ATP is depleted, and the ADP is converted back into ATP by the ADP-Glo™ Reagent. This newly synthesized ATP is then used by luciferase to generate a light signal, which is measured by a luminometer.[12] The intensity of the light is directly proportional to the amount of ADP produced, and therefore, to the EGFR kinase activity. An inhibitor like Didesmethyl Erlotinib will reduce kinase activity, leading to less ADP production and a lower luminescent signal.[3]

Figure 2: Workflow for the biochemical ADP-Glo™ EGFR inhibition assay.

Experimental Protocol

This protocol is adapted from standard luminescence-based kinase assays.[3]

A. Reagents and Materials:

-

Purified, recombinant human EGFR enzyme

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

Adenosine Triphosphate (ATP), high purity

-

Didesmethyl Erlotinib (OSI-420)

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

-

Multichannel pipettes and reagent reservoirs

-

Plate luminometer

B. Step-by-Step Methodology:

-

Inhibitor Preparation: Prepare a 10-point serial dilution series of Didesmethyl Erlotinib in 100% DMSO. A typical starting concentration is 100 µM. Then, create an intermediate dilution of this series in Kinase Buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

Assay Plate Setup:

-

Add 1 µL of the diluted Didesmethyl Erlotinib or control (DMSO vehicle for 0% inhibition; a known potent inhibitor like Staurosporine for 100% inhibition) to the appropriate wells of a 384-well plate.[3]

-

Include "no-enzyme" wells containing only buffer and DMSO as a background control.

-

-

Enzyme Addition: Add 2 µL of EGFR enzyme diluted in Kinase Buffer to each well (except the "no-enzyme" control). The optimal enzyme concentration should be predetermined via an enzyme titration experiment to ensure the reaction is in the linear range.

-

Reaction Initiation: Add 2 µL of a pre-mixed Substrate/ATP solution to all wells to start the kinase reaction. The ATP concentration should be at or near its Km for EGFR to ensure sensitive inhibitor detection.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[3]

-

Signal Generation (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. Incubate at room temperature for 40 minutes to deplete the unconsumed ATP.[3]

-

Signal Generation (Step 2): Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[3]

-

Data Acquisition: Measure the luminescence of each well using a plate luminometer.

Data Analysis: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor at which the enzyme's activity is reduced by 50%.[13]

-

Normalization:

-

Subtract the average luminescence from the "no-enzyme" control wells (background) from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

-

-

Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[13][14]

-

IC50 Calculation: The IC50 value is derived from the fitted curve as the concentration corresponding to 50% inhibition.[13]

| Parameter | Description | Typical Value |

| Top Plateau | Maximum % Inhibition (should be near 100%) | ~100% |

| Bottom Plateau | Minimum % Inhibition (should be near 0%) | ~0% |

| LogIC50 | Log of the inhibitor concentration at 50% inhibition | Varies |

| Hill Slope | Steepness of the curve | ~1.0 |

Table 1: Parameters of a typical four-parameter logistic fit for IC50 determination.

Method 2: Cell-Based EGFR Phosphorylation Assay

While biochemical assays measure direct enzyme inhibition, cell-based assays assess an inhibitor's efficacy in a physiological context.[15] This method quantifies the inhibition of ligand-induced EGFR autophosphorylation within intact cancer cells, providing insights into the compound's cell permeability, stability, and engagement with the target in its native environment. Western blotting is a gold-standard technique for this purpose.[16][17]

Scientific Rationale

This assay relies on stimulating EGFR-expressing cells (e.g., A431, which overexpresses EGFR) with its ligand, EGF, to induce robust receptor autophosphorylation.[4][17] Cells are pre-treated with varying concentrations of Didesmethyl Erlotinib. Following stimulation, cells are lysed, and the proteins are separated by size via SDS-PAGE. The level of phosphorylated EGFR (p-EGFR) is then detected using a phospho-specific antibody. To ensure that any decrease in p-EGFR is due to inhibition of kinase activity and not a reduction in the total amount of EGFR protein, the membrane is also probed with an antibody that recognizes total EGFR.[18] A loading control (e.g., GAPDH or β-actin) is used to normalize for any variations in the amount of protein loaded per lane.

Figure 3: Workflow for the cell-based Western blot assay for EGFR phosphorylation.

Experimental Protocol

A. Reagents and Materials:

-

A431 (human epidermoid carcinoma) cell line

-

Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin

-

Human Epidermal Growth Factor (EGF)

-

Didesmethyl Erlotinib (OSI-420)

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-EGFR (Tyr1068), Rabbit anti-total-EGFR, Mouse anti-GAPDH

-

Secondary antibodies: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

B. Step-by-Step Methodology:

-

Cell Culture: Seed A431 cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace growth medium with serum-free medium and incubate for 12-24 hours. This crucial step minimizes basal EGFR activity.

-

Inhibitor Treatment: Pre-treat the cells with a serial dilution of Didesmethyl Erlotinib (or DMSO vehicle control) for 2-4 hours.

-

EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL and incubate for 15 minutes at 37°C.[17] Include an unstimulated (no EGF) control.

-

Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-150 µL of supplemented RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Clarify lysates by centrifugation. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibody against p-EGFR (e.g., at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, then apply ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing: To ensure equal protein loading and expression, the same membrane can be stripped of antibodies and re-probed sequentially for total EGFR and then for a loading control like GAPDH.

Data Analysis

-

Densitometry: Quantify the band intensity for p-EGFR, total EGFR, and GAPDH for each lane using image analysis software (e.g., ImageJ).

-

Normalization:

-

First, normalize the p-EGFR signal to the total EGFR signal for each condition to account for any minor variations in total receptor level.

-

Then, normalize this value to the loading control (GAPDH) to correct for loading differences.

-

-

IC50 Calculation: Calculate the percent inhibition of phosphorylation relative to the EGF-stimulated, vehicle-treated control. Plot these values against the log of the inhibitor concentration and fit to a 4PL curve to determine the cellular IC50.

Comparative Analysis and Expected Outcomes

The choice between a biochemical and a cell-based assay depends on the research question. Biochemical assays are essential for initial hit identification and structure-activity relationship (SAR) studies, while cell-based assays are critical for validating leads in a more biologically relevant system.[15]

| Feature | Biochemical Assay (e.g., ADP-Glo™) | Cell-Based Assay (e.g., Western Blot) |

| System | Purified recombinant enzyme | Intact, living cells |

| Measures | Direct enzymatic inhibition | Inhibition of cellular signaling event |

| Throughput | High (384- or 1536-well format) | Low to Medium |

| Data Output | IC50 (Potency) | IC50 (Efficacy), target engagement |

| Considerations | Lacks physiological context | Accounts for cell permeability, metabolism |

| Primary Use | Lead discovery, SAR | Lead validation, mechanism of action |

Table 2: Comparison of biochemical and cell-based assay formats.

For Erlotinib and its active metabolite, Didesmethyl Erlotinib, one would expect to see potent inhibition in both assay formats. The biochemical IC50 provides a measure of its intrinsic affinity for the kinase, while the cellular IC50 confirms its ability to cross the cell membrane and inhibit the target in the complex intracellular milieu. The IC50 value for Didesmethyl Erlotinib is expected to be in the low nanomolar range, comparable to that of the parent compound, confirming its role as a key active metabolite. For instance, published data shows Erlotinib has a biochemical IC50 of 2 nM for EGFR and a cellular IC50 of 20 nM for inhibiting EGFR autophosphorylation.[2]

Conclusion: A Multi-Faceted Approach to Inhibitor Profiling

Quantifying the inhibitory activity of Didesmethyl Erlotinib against EGFR requires a methodologically sound and multi-faceted approach. The use of both direct biochemical assays and confirmatory cell-based assays provides a comprehensive profile of the metabolite's potency and efficacy. By carefully controlling experimental variables, including enzyme and ATP concentrations in biochemical assays and stimulation conditions in cell-based systems, researchers can generate reliable and reproducible data. This rigorous characterization is indispensable for understanding the complete pharmacological profile of Erlotinib and for the continued development of next-generation EGFR inhibitors.

References

-

National Center for Biotechnology Information. Erlotinib - StatPearls. NCBI Bookshelf. [Link]

-

Gampala, S., et al. (2018). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. ACS Omega. [Link]

-

Reaction Biology. EGFR Assays & Drug Discovery Services. Reaction Biology Website. [Link]

-

Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers. [Link]

-

Lorch, J. H., et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports. [Link]

-

Suwattanasophon, C., et al. (2023). Identification of the Brucea javanica Constituent Brusatol as a EGFR-Tyrosine Kinase Inhibitor in a Cell-Free Assay. ResearchGate. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology Blog. [Link]

-

ResearchGate. Western blot analysis of epidermal growth factor receptor (EGFR) phosphorylation... ResearchGate. [Link]

-

Lindbom, L. (2014). A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl. DiVA portal. [Link]

-

Creative Diagnostics. EGF/EGFR Signaling Pathway. Creative Diagnostics Website. [Link]

-

BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. [Link]

-

Sigismund, S., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]

-

Patsnap. (2024). What is the mechanism of Erlotinib Hydrochloride?. Patsnap Synapse. [Link]

-

Bio-Rad. Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies Website. [Link]

-

Wen, B., & Brouwer, K. L. R. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]

-

edX. IC50 Determination. edX Course Materials. [Link] (Note: Direct link to specific PDF is unavailable, linking to subject page).

Sources

- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. promega.com [promega.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]

- 8. diva-portal.org [diva-portal.org]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. tandfonline.com [tandfonline.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. courses.edx.org [courses.edx.org]

- 14. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reactionbiology.com [reactionbiology.com]

- 16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide to the Solubility and Stability of Didesmethyl Erlotinib Hydrochloride

Abstract: Didesmethyl Erlotinib, a primary metabolite of the potent tyrosine kinase inhibitor Erlotinib, is of significant interest in pharmaceutical development and clinical pharmacology. Understanding its fundamental physicochemical properties, particularly solubility and stability, is critical for the development of robust analytical methods, formulation design, and interpretation of pharmacokinetic data. This technical guide provides a comprehensive framework for the systematic evaluation of Didesmethyl Erlotinib Hydrochloride. In the absence of extensive public data on this specific metabolite, this document synthesizes information on the parent compound, Erlotinib, with established principles of medicinal chemistry and regulatory guidelines to present a best-practice approach for its full characterization. Detailed, field-proven protocols for solubility assessment and a complete forced degradation study compliant with ICH Q1A(R2) guidelines are provided, alongside strategies for developing a stability-indicating HPLC method.

Introduction and Scientific Context

Erlotinib is a cornerstone therapy for non-small cell lung cancer and other malignancies, functioning by inhibiting the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] Its metabolism in the liver, primarily mediated by CYP3A4 and CYP1A2 enzymes, leads to the formation of several metabolites.[1] Among these, O-demethylation of the two methoxyethoxy side chains results in the formation of Didesmethyl Erlotinib (OSI-413). As a significant metabolite, its characterization is not merely an academic exercise; it is fundamental for a complete understanding of Erlotinib's disposition, potential off-target effects, and for ensuring the specificity of analytical methods designed to quantify the parent drug.

This guide addresses the critical need for a structured approach to defining the solubility and stability profiles of Didesmethyl Erlotinib Hydrochloride. By leveraging the known behaviors of Erlotinib and applying first principles of chemical analysis, we provide researchers and drug development professionals with a robust roadmap for its evaluation.

Physicochemical Properties: An Expert Assessment

A molecule's solubility and stability are direct consequences of its structure. Didesmethyl Erlotinib differs from its parent compound by the replacement of two terminal methyl ethers with hydroxyl groups. This seemingly minor change has profound implications for its physicochemical behavior.

Predicted Impact of O-Demethylation

-

Solubility: The primary structural change is the introduction of two terminal hydroxyl groups, which can act as both hydrogen bond donors and acceptors. This significantly increases the molecule's polarity. Therefore, it is predicted that Didesmethyl Erlotinib Hydrochloride will exhibit substantially higher aqueous solubility than Erlotinib Hydrochloride.[2] The parent drug's solubility is pH-dependent, increasing at pH < 5 due to protonation of the quinazoline nitrogen.[3] This characteristic is expected to be retained in the metabolite.

-

Lipophilicity (LogP): Increased hydrophilicity directly corresponds to a lower octanol-water partition coefficient (LogP).[2] This change can affect plasma protein binding, cell membrane permeability, and interactions with metabolic enzymes.

-

pKa: The basicity of the quinazoline ring system is the primary determinant of the pKa. While the side-chain modification is distant from this core, subtle electronic effects could induce a minor shift in the pKa value. Experimental determination is essential for accurate solubility-pH profiling.

Comprehensive Solubility Determination Protocol

A multi-faceted approach is required to fully characterize the solubility profile. Both thermodynamic and kinetic solubility assays are recommended to provide a complete picture for different applications, from discovery to formulation.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility, which is the gold standard for formulation development.

Protocol:

-

Preparation: Add an excess amount of Didesmethyl Erlotinib Hydrochloride solid to a series of vials containing buffers of different pH values (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid is disturbed.

-

Dilution & Analysis: Dilute the supernatant with an appropriate mobile phase and quantify the concentration using a validated HPLC-UV method (see Section 5.0).

Kinetic Solubility (High-Throughput Screening)

This assay is valuable for early discovery, measuring the concentration at which a compound precipitates from a solution prepared by diluting a DMSO stock.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Dispense the DMSO stock into a 96-well plate and perform serial dilutions.

-

Aqueous Addition: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well and mix. The final DMSO concentration should be kept low (<2%) to minimize co-solvent effects.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours).

-

Precipitation Measurement: Measure the amount of precipitate, typically by nephelometry (light scattering) or by analyzing the concentration remaining in the supernatant after centrifugation.

| Parameter | Thermodynamic Solubility | Kinetic Solubility | Rationale & Causality |

| Objective | Equilibrium concentration | Precipitation threshold | Thermodynamic data is crucial for formulation; kinetic data predicts behavior in rapid-dilution scenarios (e.g., assays). |

| Method | Shake-Flask (ICH Guideline) | DMSO stock dilution | The shake-flask method ensures true equilibrium by saturating the solution over an extended period. |

| Solvent | Aqueous buffers | DMSO, then aqueous buffer | DMSO is used for high-throughput screening, but its co-solvent effect must be acknowledged as it can inflate solubility values. |

| Time | 24 - 48 hours | 1 - 2 hours | Long incubation is necessary to achieve a true thermodynamic equilibrium state. |

| Output | Saturated concentration (mg/mL or µM) | Concentration at precipitation | Provides a definitive value for maximum dissolved drug vs. a practical limit for screening assays. |

Intrinsic Stability and Forced Degradation Studies

Understanding the degradation pathways of Didesmethyl Erlotinib Hydrochloride is paramount for defining storage conditions, shelf-life, and developing a stability-indicating analytical method. A forced degradation study, as mandated by ICH guideline Q1A(R2), is the definitive approach.[4][5] The goal is to achieve 5-20% degradation to ensure that degradation products are generated at sufficient levels for detection and characterization without completely consuming the parent compound.[6][7]

Forced Degradation Experimental Protocols

Stock Solution Preparation: Prepare a stock solution of Didesmethyl Erlotinib Hydrochloride in a suitable solvent (e.g., Methanol or a 50:50 Methanol:Water mixture) at a concentration of approximately 1 mg/mL.

| Stress Condition | Protocol | Rationale & Causality |

| Acid Hydrolysis | Mix stock solution with 0.1N HCl. Incubate at 60°C. Sample at multiple time points (e.g., 0, 2, 6, 24h). Neutralize samples before analysis. | The quinazoline core and ether linkages can be susceptible to acid-catalyzed hydrolysis. Elevated temperature accelerates the reaction to achieve degradation in a reasonable timeframe. |

| Base Hydrolysis | Mix stock solution with 0.1N NaOH. Incubate at 60°C. Sample at multiple time points. Neutralize samples before analysis. | Similar to acid hydrolysis, basic conditions can promote cleavage of the molecule, particularly at the ether linkages. |

| Oxidation | Mix stock solution with 3-6% H₂O₂. Store at room temperature, protected from light. Sample at multiple time points. | The electron-rich aromatic rings and secondary amine are potential sites of oxidation. This tests the molecule's susceptibility to reactive oxygen species. |

| Photostability | Expose solid powder and solution to controlled light conditions as per ICH Q1B (e.g., 1.2 million lux hours and 200 W h/m² UV). Wrap a control sample in foil. | Molecules with conjugated aromatic systems can be photosensitive. This test is critical for determining appropriate packaging and handling requirements. |

| Thermal Degradation | Store solid powder and solution at an elevated temperature (e.g., 80°C) in a calibrated oven. Sample at multiple time points. | Evaluates the intrinsic thermal stability of the molecule in both solid and solution states, which is crucial for defining storage and shipping conditions. |

Predicted Degradation: Based on the known degradation of Erlotinib, hydrolysis is expected to be a primary degradation pathway.[5][8] The ether linkages of the side chains could be susceptible, and the primary amine bond to the quinazoline ring may also be a point of cleavage under harsh hydrolytic conditions.

Development of a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any solubility or stability study. The method must be stability-indicating, meaning it can accurately quantify the parent compound in the presence of its impurities, excipients, and degradation products.[9] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for this application.

HPLC Method Development Strategy

-

Column Selection: A C18 stationary phase (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size) is a logical starting point due to the aromatic and moderately polar nature of the analyte.

-

Mobile Phase Selection:

-

Aqueous Phase: A buffered solution is necessary to control the ionization state of the molecule. A buffer around pH 3-4 (e.g., 10 mM ammonium acetate or phosphate buffer) is recommended to ensure the basic nitrogens are protonated, leading to better peak shape.

-

Organic Phase: Acetonitrile is often a good choice, providing sharp peaks and low UV cutoff. Methanol can be used as an alternative or in combination to modulate selectivity.

-

-

Detection Wavelength: Scan the UV spectrum of Didesmethyl Erlotinib Hydrochloride to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.

-

Gradient Elution: A gradient elution (e.g., starting with a lower percentage of organic phase and increasing over time) will be necessary to ensure that the more polar degradation products are retained and separated from the parent peak and any less polar impurities.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are essential for proving the method's specificity.

| Parameter | Recommended Starting Conditions | Rationale & Causality |

| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar aromatic compounds. |

| Mobile Phase A | 10 mM Ammonium Acetate, pH 3.5 (adjusted with formic acid) | Buffering ensures consistent ionization and peak shape. pH 3.5 protonates the basic nitrogen, enhancing retention on a C18 column. |

| Mobile Phase B | Acetonitrile | Efficient organic modifier providing sharp peaks and good selectivity for this class of compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Detection | UV Diode Array Detector (DAD) at λmax | DAD allows for peak purity analysis, which is critical for a stability-indicating method. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

Conclusion and Forward Outlook

This guide provides a comprehensive, scientifically-grounded framework for the definitive characterization of Didesmethyl Erlotinib Hydrochloride's solubility and stability. While direct experimental data for this metabolite is scarce, the protocols and scientific reasoning outlined herein, derived from extensive knowledge of the parent drug Erlotinib and established ICH guidelines, offer a clear and robust pathway for researchers. The execution of these studies will generate crucial data to support all stages of drug development, from preclinical assessment to formulation and quality control. The resulting knowledge of the molecule's intrinsic properties will ensure data integrity, regulatory compliance, and ultimately, a more complete understanding of Erlotinib's pharmacology.

References

-

PubChem. (n.d.). Erlotinib. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Patel, P. N., et al. (2018). Novel Analytical Method Development, Validation and Stability Study of Anticancer Drug Erlotinib in Tablet Dosage Form by RP-UFLC. Journal of Young Pharmacists, 10(2), 163-168.

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Didesmethyl Erlotinib Hydrochloride Salt. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

- Asian Journal of Pharmaceutical Research. (2019). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 9(3), 193-198.

- Hikma Pharmaceuticals. (2015). Bioequivalence of a New Generic Formulation of Erlotinib Hydrochloride 150 mg Tablets versus Tarceva in Healthy Volunteers under. Journal of Bioequivalence & Bioavailability, 7(5).

-

Resolve Mass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 24, 2026, from [Link]

- Singh, S., et al. (2015). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF.

- Kenny, P. W., et al. (2017). Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. MedChemComm, 8(3), 546-558.

-

European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved January 24, 2026, from [Link]

- Fitos, I., & Visy, J. (2012). Medicinal chemistry of drugs with active metabolites (N-, O-, and S-desalkylation and some specific oxidative alterations). Current medicinal chemistry, 19(33), 5683–5704.

-

Allmpus. (n.d.). Erlotinib Didesmethyl Metabolite. Retrieved January 24, 2026, from [Link]

- Journal of Chemical and Pharmaceutical Research. (2013). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 5(12), 1256-1263.

-

Cleanchem. (n.d.). Didesmethyl Erlotinib. Retrieved January 24, 2026, from [Link]

- Hagel, J. M., & Facchini, P. J. (2013). Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. Frontiers in plant science, 4, 142.

- Zhang, M., et al. (2022). Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research, 15(2).

-

GLP Pharma Standards. (n.d.). Erlotinib Didesmethyl Metabolite | CAS No- 183320-12-9. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2015). Chemical structure of erlotinib hydrochloride (ERLO). Retrieved January 24, 2026, from [Link]

- Journal of Pharmaceutical and Biomedical Analysis. (2016). Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. Journal of Pharmaceutical and Biomedical Analysis, 125, 135-141.

-

PubChem. (n.d.). Erlotinib. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved January 24, 2026, from [Link]

-

Sinha, A. (2023, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]

-

ResearchGate. (2015). Degradation pathway of drug. Retrieved January 24, 2026, from [Link]

- Taylor & Francis Online. (2014). Separation, Identification, and Characterization of Degradation Products of Erlotinib Hydrochloride Under ICH-Recommended Stress Conditions by LC, LC-MS/TOF.

Sources

- 1. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 3. books.rsc.org [books.rsc.org]

- 4. database.ich.org [database.ich.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. resolvemass.ca [resolvemass.ca]

- 7. youtube.com [youtube.com]

- 8. HPLC Method development: an overview. | PharmaCores [pharmacores.com]

- 9. biomedgrid.com [biomedgrid.com]

Didesmethyl Erlotinib Hydrochloride Salt synthesis route

An In-Depth Technical Guide to the Synthesis of Didesmethyl Erlotinib Hydrochloride Salt (OSI-420)

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic route for Didesmethyl Erlotinib Hydrochloride Salt, also known as OSI-420. Didesmethyl Erlotinib is a principal active metabolite of Erlotinib, a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Exhibiting equipotent inhibitory activity to its parent compound, OSI-420 is a critical molecule for pharmacokinetic studies and serves as a reference standard in metabolic profiling.[3][4][5] This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the chemical logic, step-by-step protocols, and mechanistic underpinnings of its synthesis. The narrative emphasizes causality behind experimental choices, ensuring a robust and reproducible framework.

Introduction and Strategic Overview

Erlotinib and its metabolites are cornerstones in the targeted therapy of non-small cell lung cancer (NSCLC) and other malignancies.[6] Didesmethyl Erlotinib (OSI-420) is the O-demethylated metabolite of Erlotinib, where the two methoxyethoxy side chains at positions 6 and 7 of the quinazoline core are replaced by hydroxyl groups.[7][8] This structural modification presents a unique synthetic challenge compared to the parent drug.

The core of our synthetic strategy revolves around a convergent approach, building the key 4-anilinoquinazoline scaffold through a late-stage nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the coupling of a reactive 4-chloroquinazoline intermediate with the appropriate aniline derivative.[9] To accommodate the final dihydroxy functionality, we will employ a robust protecting group strategy, utilizing benzyl ethers, which can be efficiently cleaved in the final step via catalytic hydrogenation.

The overall synthetic workflow is designed for clarity and efficiency, proceeding through the following key transformations:

-

Quinazolinone Ring Formation: Construction of the core heterocyclic system from a protected dihydroxybenzoic acid derivative.

-

Chlorination: Activation of the C4 position of the quinazolinone for subsequent nucleophilic substitution.

-

SNAr Coupling: Formation of the crucial C-N bond between the quinazoline core and 3-ethynylaniline.

-

Deprotection: Removal of the benzyl protecting groups to unveil the target diol.

-

Salt Formation: Conversion of the free base to the stable and more soluble hydrochloride salt.

Figure 1: High-level overview of the synthetic workflow for Didesmethyl Erlotinib Hydrochloride Salt.

Detailed Synthetic Pathway and Mechanistic Rationale

Step 1: Synthesis of 6,7-Bis(benzyloxy)quinazolin-4(3H)-one

The synthesis initiates with the cyclization of 3,4-bis(benzyloxy)benzoic acid. The benzyl groups are chosen as protecting groups for the phenolic hydroxyls due to their stability under a range of reaction conditions and their clean removal via hydrogenolysis, which avoids harsh acidic or basic conditions that could compromise the quinazoline core.

The reaction with formamide at elevated temperatures provides the quinazolinone ring system. This transformation proceeds via an initial amidation followed by an intramolecular cyclization and dehydration sequence.

Protocol 1: Cyclization

-

To a round-bottom flask equipped with a reflux condenser, add 3,4-bis(benzyloxy)benzoic acid (1.0 eq).

-

Add an excess of formamide (10-15 eq).

-

Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the mixture to room temperature, which should induce precipitation of the product.

-

Add water to the flask and stir to break up the solid mass.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a cold non-polar solvent like diethyl ether to remove residual impurities.

-

Dry the product under vacuum to yield 6,7-bis(benzyloxy)quinazolin-4(3H)-one as a solid.

Step 2: Synthesis of 4-Chloro-6,7-bis(benzyloxy)quinazoline

To facilitate the key SNAr coupling, the C4-hydroxyl group of the quinazolinone (present in its tautomeric form) must be converted into a more effective leaving group. Chlorination is the standard and most efficient method. Thionyl chloride (SOCl₂) in the presence of a catalytic amount of dimethylformamide (DMF) is a highly effective reagent system for this transformation.[10][11] The DMF acts as a catalyst by forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻), which is the active electrophilic species that initiates the conversion.

Protocol 2: Chlorination

-

Suspend 6,7-bis(benzyloxy)quinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (SOCl₂, 5-10 eq) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a catalytic amount of DMF (e.g., 0.1 eq) dropwise to the suspension.

-

Heat the mixture to reflux (approx. 80 °C) for 3-5 hours. The suspension should gradually dissolve as the reaction proceeds.

-

After completion (monitored by TLC or HPLC), cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting residue in an inert solvent like dichloromethane (DCM) or chloroform.

-

Wash the organic solution cautiously with a cold, saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude 4-chloro-6,7-bis(benzyloxy)quinazoline, which can be used directly or purified by recrystallization.

Step 3: Coupling of 4-Chloro-6,7-bis(benzyloxy)quinazoline with 3-Ethynylaniline

This step is the linchpin of the synthesis, forming the target 4-anilinoquinazoline scaffold. The reaction is a nucleophilic aromatic substitution where the lone pair of the amino group of 3-ethynylaniline attacks the electron-deficient C4 position of the quinazoline ring, displacing the chloride ion. The reaction is typically performed in a protic solvent like isopropanol or ethanol and is often acid-catalyzed, which protonates the quinazoline ring, further activating it towards nucleophilic attack.[12][13]

Figure 2: The key SNAr coupling reaction.

Protocol 3: SNAr Coupling

-

Dissolve 4-chloro-6,7-bis(benzyloxy)quinazoline (1.0 eq) and 3-ethynylaniline (1.1-1.2 eq) in a suitable solvent such as isopropanol or acetonitrile.

-

Heat the mixture to reflux (80-85 °C) and stir for 6-12 hours.

-

Monitor the reaction for the disappearance of the starting materials via TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

If precipitation is incomplete, the solvent volume can be reduced under pressure.

-

Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to yield N-(3-ethynylphenyl)-6,7-bis(benzyloxy)quinazolin-4-amine.

Step 4: Deprotection to Yield Didesmethyl Erlotinib (Free Base)

The final step in forming the core molecule is the removal of the benzyl protecting groups. Catalytic hydrogenation is the method of choice for this transformation. The reaction is performed under a hydrogen atmosphere in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient and provides the desired product in high purity, with toluene being the only byproduct.

Protocol 4: Hydrogenolysis

-

Dissolve the protected intermediate, N-(3-ethynylphenyl)-6,7-bis(benzyloxy)quinazolin-4-amine (1.0 eq), in a solvent mixture such as THF/methanol.

-

Carefully add palladium on carbon (10% Pd/C, ~10% by weight) to the solution under an inert atmosphere.

-

Securely attach the reaction flask to a hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude Didesmethyl Erlotinib free base, 4-((3-ethynylphenyl)amino)quinazoline-6,7-diol.

Step 5: Formation of Didesmethyl Erlotinib Hydrochloride Salt

To enhance stability, handling, and aqueous solubility, the free base is converted to its hydrochloride salt. This is achieved by treating a solution of the free base with a stoichiometric amount of hydrochloric acid.[14]

Protocol 5: Salt Formation

-

Suspend the crude Didesmethyl Erlotinib free base in a suitable solvent like ethyl acetate or isopropanol.

-

Add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol, 1.0-1.1 eq) dropwise while stirring.

-

Stir the resulting suspension at room temperature for 1-2 hours to ensure complete salt formation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with the solvent used for the reaction (e.g., ethyl acetate) and then with a non-polar solvent like hexanes.

-

Dry the final product in a vacuum oven at 40-50 °C to yield Didesmethyl Erlotinib Hydrochloride Salt.

Data Summary

The following table provides a summary of the synthetic sequence with typical reagents and expected outcomes. Yields are illustrative and may vary based on specific reaction conditions and scale.

| Step | Transformation | Key Reagents | Solvent | Typical Yield (%) | Purpose |

| 1 | Cyclization | Formamide | Neat | 85-95 | Formation of the core quinazolinone ring system. |

| 2 | Chlorination | SOCl₂, DMF (cat.) | Neat or CH₂Cl₂ | 90-98 | Activation of the C4 position for nucleophilic attack. |

| 3 | SNAr Coupling | 3-Ethynylaniline | Isopropanol | 80-90 | Construction of the 4-anilinoquinazoline scaffold. |

| 4 | Deprotection | H₂, 10% Pd/C | THF/Methanol | 90-99 | Removal of benzyl protecting groups to yield the final diol. |

| 5 | Salt Formation | HCl | Ethyl Acetate | 95-99 | Conversion to a stable, handleable hydrochloride salt. |

Conclusion

The synthetic route detailed in this guide provides a robust and logical pathway to Didesmethyl Erlotinib Hydrochloride Salt (OSI-420). By employing a convergent strategy centered on a key SNAr reaction and utilizing a standard benzyl protecting group scheme, this approach ensures high yields and purity. The provided protocols are based on established and reliable chemical transformations common in heterocyclic and medicinal chemistry. This guide serves as a valuable resource for researchers requiring a practical and scientifically sound method for accessing this important Erlotinib metabolite for analytical, pharmacological, and further drug development studies.

References

-

Al-awar, R. S., et al. (2006). An Improved and Economical Method for the Synthesis of Erlotinib Hydrochloride. Arkivoc, 2006(15), 20-28. Available from: [Link]

-

Ling, J., et al. (2012). A validated liquid chromatography tandem mass spectrometry method for quantification of erlotinib, OSI-420 and didesmethyl erlotinib in human plasma and in human liver microsomes. DiVA portal. Available from: [Link]

- Google Patents. (n.d.). US8067593B2 - Process for preparing aminocrotonylamino-substituted quinazoline derivatives.

-

Časar, Z. (2015). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 20(4), 5619-5634. Available from: [Link]

-

Lankheet, N. A., et al. (2012). Quantitative Determination of Erlotinib and O-desmethyl Erlotinib in Human EDTA Plasma and Lung Tumor Tissue. Bioanalysis, 4(22), 2735-2744. Available from: [Link]

-

Inoue, K., et al. (2014). Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis. Cancer Chemotherapy and Pharmacology, 73(4), 849-853. Available from: [Link]

-

PubChem. (n.d.). Didesmethyl Erlotinib Hydrochloride Salt. National Center for Biotechnology Information. Retrieved from: [Link]

-

ResearchGate. (n.d.). Experimental collisional cross sections of OSI-420 and OSI-413. Retrieved from: [Link]

-

ResearchGate. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from: [Link]

- Google Patents. (n.d.). EP3015460A1 - Process for the preparation of erlotinib.

-

Ogawa, T., et al. (2012). Methylation of death-associated protein kinase is associated with cetuximab and erlotinib resistance. Cell Cycle, 11(8), 1656-1663. Available from: [Link]

-

VNU University of Science. (n.d.). PREPARATION OF ERLOTINIB HYDROCHLORIDE. VNU-JST. Retrieved from: [Link]

-

Norris, R. E., et al. (2019). Pharmacokinetics and safety of erlotinib and its metabolite OSI-420 in infants and children with primary brain tumors. Cancer Chemotherapy and Pharmacology, 84(4), 851-860. Available from: [Link]

- Google Patents. (n.d.). WO2008122776A2 - Process for preparation of erlotinib and its pharmaceutically acceptable salts.

-

Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 16, 321-341. Available from: [Link]

-

Axon Medchem. (n.d.). OSI 420. Retrieved from: [Link]

-

de Vries, M., et al. (2021). Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification. Journal of Chromatography B, 1167, 122557. Available from: [Link]

-

Piotrowska, Z., et al. (2021). A phase 1b study of erlotinib and momelotinib for the treatment of EGFR-mutated, tyrosine kinase inhibitor-naive metastatic non-small cell lung cancer. Investigational New Drugs, 39(6), 1555-1563. Available from: [Link]

-

Ogawa, T., et al. (2012). Methylation of death-associated protein kinase is associated with cetuximab and erlotinib resistance. Cell Cycle, 11(8), 1656-63. Available from: [Link]

-

Guo, L., et al. (2014). Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives. Molecules, 19(11), 17541-17556. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantitative determination of erlotinib and O-desmethyl erlotinib in human EDTA plasma and lung tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Pharmacokinetics of erlotinib and its active metabolite OSI-420 in patients with non-small cell lung cancer and chronic renal failure who are undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and safety of erlotinib and its metabolite OSI-420 in infants and children with primary brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioanalysis of erlotinib, its O-demethylated metabolites OSI-413 and OSI-420, and other metabolites by liquid chromatography-tandem mass spectrometry with additional ion mobility identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

- 8. Didesmethyl Erlotinib Hydrochloride Salt | C20H20ClN3O4 | CID 18925039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Modified Synthesis of Erlotinib Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis and in vitro antitumor activity evaluation of novel 4-pyrrylamino quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vjs.ac.vn [vjs.ac.vn]

- 13. WO2008122776A2 - Process for preparation of erlotinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 14. EP3015460A1 - Process for the preparation of erlotinib - Google Patents [patents.google.com]

Discovery and significance of Didesmethyl Erlotinib

An In-Depth Technical Guide to Didesmethyl Erlotinib: Discovery, Mechanism, and Significance

Foreword

This technical guide provides a comprehensive overview of Didesmethyl Erlotinib, a critical active metabolite of the well-established oncology therapeutic, Erlotinib. As a Senior Application Scientist, the objective of this document is to move beyond a mere recitation of facts and provide an integrated narrative that explains the scientific causality behind its discovery, its pharmacological relevance, and the experimental methodologies used for its characterization. This guide is structured to provide researchers, clinicians, and drug development professionals with a foundational understanding of Didesmethyl Erlotinib's role in cancer therapy, grounded in authoritative data and validated protocols.

The Emergence of an Active Metabolite: Discovery and Pharmacokinetic Profile

Context: Erlotinib as a Progenitor

Erlotinib (marketed as Tarceva®) is a potent, orally active small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It is a cornerstone in the treatment of specific cancers, most notably non-small cell lung cancer (NSCLC) and pancreatic cancer, where EGFR signaling is a key driver of oncogenesis.[2][3][4] Erlotinib functions by reversibly binding to the ATP-binding site within the EGFR's intracellular domain, thereby preventing the autophosphorylation and activation of downstream signaling cascades that promote cell proliferation, survival, and metastasis.[1][3][5]

However, the clinical pharmacology of Erlotinib is not solely defined by the parent compound. Like many xenobiotics, Erlotinib undergoes extensive biotransformation in the body, a process that is critical to its elimination but also gives rise to metabolites of significant interest.[6][7]

Discovery via Metabolic Profiling

Following the administration of Erlotinib, metabolic studies revealed that less than 2% of the drug is excreted unchanged, indicating that metabolism is the primary route of elimination.[6][8] Through these investigations, Didesmethyl Erlotinib, also known by its developmental code OSI-420 or M14, was identified as a major circulating and pharmacologically active metabolite.[6][7][9]

Its formation occurs predominantly in the liver through O-demethylation of one of the two methoxyethoxy side chains of Erlotinib.[6][8] This biotransformation is primarily catalyzed by the cytochrome P450 enzyme system, with major contributions from CYP3A4 and lesser roles played by CYP1A1, CYP1A2, and CYP2C8.[1][7]

Comparative Pharmacokinetics

The pharmacokinetic profile of OSI-420 is distinct from its parent compound, yet its systemic exposure is substantial. In plasma, OSI-420's exposure, as measured by the area under the curve (AUC), is approximately 5% of the total circulating radioactivity after a radiolabeled dose of erlotinib and can range from 12-59% of the parent drug's AUC.[6][9] Despite having a clearance rate more than five times higher than Erlotinib, its significant presence underscores the necessity of considering its contribution to the overall pharmacological effect.[9]

| Parameter | Erlotinib | Didesmethyl Erlotinib (OSI-420) |

| Primary Metabolic Route | N/A | O-demethylation of Erlotinib |

| Primary Metabolizing Enzymes | CYP3A4, CYP1A1/1A2 | N/A (Product of metabolism) |

| Plasma Half-life | ~36.2 hours[1] | Shorter than Erlotinib (due to higher clearance) |

| Plasma Exposure (AUC) | Major circulating component[6] | ~12-59% of Erlotinib AUC[9] |

| Tissue Penetration | Detected in lung tumor tissue and CSF[9][10] | Detected in lung tumor tissue and CSF[9][10] |

Table 1: Comparative Pharmacokinetic and Metabolic Properties.

Pharmacological Significance: An Equipotent Contributor to EGFR Inhibition

The EGFR Signaling Cascade: The Therapeutic Target

The Epidermal Growth Factor Receptor is a transmembrane protein crucial for regulating normal cell growth, differentiation, and survival.[11][12] Upon binding of ligands like EGF, the receptor dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation, creating docking sites for various adaptor proteins that initiate multiple downstream signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are central to cell proliferation and survival, respectively.[13] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and malignant growth.[11]

Mechanism of Action of Didesmethyl Erlotinib

The discovery of OSI-420's significant systemic exposure prompted investigations into its biological activity. It was determined that OSI-420 is not an inactive byproduct but a potent inhibitor of EGFR tyrosine kinase in its own right. Crucially, studies have established that Erlotinib and OSI-420 are equipotent in their ability to inhibit EGFR autophosphorylation in intact tumor cells.[9]

This finding is of profound clinical significance. It implies that the therapeutic efficacy observed in patients treated with Erlotinib is the result of the combined inhibitory pressure exerted by both the parent drug and its active metabolite. The total effective drug concentration at the tumor site is therefore the sum of Erlotinib and OSI-420 concentrations, which together are sufficient to exceed the IC50 required for EGFR inhibition.[9]

Sources

- 1. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]